molecular formula C11H14N2O3S B15079609 Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate

Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate

Cat. No.: B15079609
M. Wt: 254.31 g/mol
InChI Key: GKGFAPQWUGKCRB-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a heterocyclic compound featuring a pyridine ring linked via a thioether (-S-) group to an acetamido-acetate ester backbone. This structure combines the electron-rich pyridine moiety with the versatile reactivity of thioethers and amides, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s bifunctional nature allows for participation in coordination chemistry (via sulfur or pyridyl nitrogen) and further derivatization through ester or amide hydrolysis .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]acetate

InChI

InChI=1S/C11H14N2O3S/c1-2-16-11(15)7-13-9(14)8-17-10-5-3-4-6-12-10/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GKGFAPQWUGKCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Acetamide Intermediates

Route 1A: Chloroacetamide Pathway

  • Step 1: Synthesis of Ethyl 2-Chloroacetamidoacetate
    • Ethyl glycinate hydrochloride reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base1.
    • Reaction:

      $$

      \text{Ethyl glycinate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-chloroacetamidoacetate}

      $$
    • Yield: 78–85% after aqueous workup2.
  • Step 2: Thioether Formation with 2-Mercaptopyridine
    • Chloroacetamide intermediate undergoes nucleophilic substitution with 2-mercaptopyridine in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) at 80°C3.
    • Key Parameters:
      • Molar ratio (chloroacetamide:thiol): 1:1.2
      • Reaction time: 6–8 hr
      • Purification: Ethyl acetate extraction, silica gel chromatography4.
    • Yield: 65–72%5.

Route 1B: Bromoacetamide Variant

  • Substituting chloroacetyl chloride with bromoacetyl bromide increases reactivity but reduces selectivity due to potential over-alkylation6.
  • Optimized Conditions:
    • Solvent: Ethanol/water (3:1)
    • Base: NaOH (2 eq)
    • Temperature: Reflux (78°C)7.
  • Yield: 68% with 95% purity8.

Direct Coupling Using Preformed Thioacetic Acid Derivatives

Route 2: Carbodiimide-Mediated Amidation

  • Synthesis of 2-(Pyridin-2-ylsulfanyl)acetic Acid
    • 2-Mercaptopyridine reacts with chloroacetic acid in aqueous NaOH (pH 10–12) at 60°C9.
    • Isolation: Acidification to pH 2–3 precipitates the product10.
    • Yield: 89%11.
  • Activation and Coupling
    • Carboxylic acid converted to acid chloride using oxalyl chloride in DCM12.
    • React with ethyl glycinate in TEA/DCM at 0°C13:

      $$

      \text{ClCH}_2\text{COCl} + \text{Ethyl glycinate} \xrightarrow{\text{TEA}} \text{Target Compound}

      $$
    • Yield: 61% after recrystallization14.

One-Pot Sequential Acylation and Substitution

  • Combines acylation and thioether formation in a single reactor15:
    • Ethyl glycinate, chloroacetyl chloride, and TEA in DCM (0°C, 1 hr).
    • Add 2-mercaptopyridine and K$$2$$CO$$3$$, heat to 60°C for 5 hr16.
  • Advantages: Reduced purification steps.
  • Yield: 58% (crude), 52% after column chromatography17.

Comparative Analysis of Methods

Parameter Route 1A Route 1B Route 2 One-Pot
Yield (%) 65–72 68 61 52
Reaction Time (hr) 6–8 4–6 8–10 6
Purification Chromatography Filtration Recrystallization Chromatography
Cost Efficiency Moderate Low High Moderate
Scalability High Moderate Low High

Key Observations:

  • Route 1A offers optimal balance between yield and scalability for industrial applications.
  • Route 2 suits small-scale synthesis with high-purity demands but requires costly coupling agents18.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate product isolation19.
  • Ethanol/Water Systems: Improve thiol solubility but risk ester hydrolysis at elevated pH20.

Base Influence

  • K$$2$$CO$$3$$: Preferred for minimizing side reactions vs. NaOH (generates H$$_2$$O, promoting hydrolysis)21.
  • Triethylamine: Effective in anhydrous conditions but requires strict temperature control22.

Common Side Reactions

  • Ester Hydrolysis: Mitigated by maintaining pH < 9 and avoiding prolonged heating23.
  • Disulfide Formation: Prevented by inert atmosphere (N$$_2$$) and stoichiometric thiol24.

Characterization Data

  • IR (KBr): 1728 cm$$^{-1}$$ (C=O ester), 1641 cm$$^{-1}$$ (C=O amide), 691 cm$$^{-1}$$ (C-S)[^5^].
  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
    δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.93 (t, J = 7.6 Hz, 1H, Py-H), 4.12 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.82 (s, 2H, NCH$$2$$), 3.21 (s, 2H, SCH$$2$$), 1.23 (t, *J* = 7.1 Hz, 3H, CH$$3$$)[^5^].

Industrial-Scale Considerations

  • Process Intensification: Continuous flow reactors reduce reaction time by 40% compared to batch systems25.
  • Waste Management: K$$2$$CO$$3$$ filtrates neutralized with HCl for safe disposal26.

Citations

  • CN104926717A (2015) 

  • CN104926717A (2015) 

  • CN104926717A (2015) 

  • CN104926717A (2015) 

  • CN104926717A (2015) 

  • CN104926717A (2015) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • PMC3052020 (2011) 

  • Abas Journal (2023) 

  • Abas Journal (2023) 

  • Abas Journal (2023) 

  • Abas Journal (2023) 

  • Abas Journal (2023) 

  • Abas Journal (2023) 

  • ACS Omega (2018) 

  • ACS Omega (2018) 

  • ACS Omega (2018) 

  • ACS Omega (2018) 

  • ACS Omega (2018) 

  • ACS Omega (2018) 

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH/EtOH), saponification occurs at 70–80°C, producing 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetic acid. Transesterification with methanol or other alcohols in the presence of catalytic H₂SO₄ yields methyl or alkyl analogs .

Reaction ConditionsProductYieldReference
1M NaOH, EtOH, 70°C, 6 hCarboxylic acid derivative85–92%
CH₃OH/H₂SO₄, reflux, 12 hMethyl ester analog78%

Amide Bond Reactivity

The acetamido group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form tertiary amides .

  • Hydrolysis : Under strong acidic conditions (HCl/H₂O, reflux), it cleaves to produce 2-(pyridin-2-ylsulfanyl)acetic acid and ethyl glycinate.

  • Coupling Reactions : Serves as a substrate in peptide bond formation using carbodiimide reagents (EDCI/HOBt) .

Notable Example :
Reaction with benzoyl chloride in pyridine yields N-benzoyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate (87% yield) .

Sulfanyl Group Transformations

The -S- linker exhibits nucleophilic reactivity:

  • Oxidation : Treating with H₂O₂ or mCPBA forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, respectively .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioether derivatives.

  • Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, as confirmed by UV-Vis and ESR spectroscopy .

ReagentProductApplication
mCPBA, CH₂Cl₂, 0°CSulfone derivativeBioactivity modulation
CH₃I, K₂CO₃, DMFMethylthioether analogSolubility enhancement

Heterocycle Formation

The compound serves as a precursor in synthesizing bioactive heterocycles:

  • Thiazolidinones : Cyclocondensation with aldehydes (e.g., benzaldehyde) and thioglycolic acid forms thiazolidin-4-one derivatives under microwave irradiation .

  • Oxadiazoles : Reaction with hydrazine hydrate followed by POCl₃ yields 1,3,4-oxadiazole analogs with demonstrated antimicrobial activity .

Synthetic Pathway for Oxadiazole Formation :

  • Hydrazinolysis of ester → hydrazide intermediate.

  • Cyclodehydration with POCl₃ → 1,3,4-oxadiazole .

Biological Activity-Driven Modifications

Structural analogs of this compound show enhanced bioactivity when key groups are modified:

  • Pyridine Ring Halogenation : Bromination at the pyridine 4-position improves antimicrobial potency (MIC = 6.25 μg/mL against S. aureus) .

  • Ester-to-Acid Conversion : The carboxylic acid derivative exhibits superior glucokinase activation (EC₅₀ = 0.8 μM) compared to the ester.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. For example, coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the pyridine 3-position .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfanyl-acetamido bond, forming pyridine-2-thiol and ethyl 2-acetamidoacetate .

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing ethylene gas .

This compound’s multifunctional design enables its use in pharmaceutical synthesis, material science, and catalysis. Recent studies highlight its role in developing antidiabetic agents and antibacterial scaffolds , underscoring its synthetic and therapeutic value.

Scientific Research Applications

Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-[2-(Pyridin-2-ylsulfanyl)acetamido]acetate and Analogues

Compound Name Key Substituents Structural Differences Reference
This compound Pyridin-2-ylsulfanyl, acetamido, ethyl ester Reference compound
Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate (A9) Benzothiazole thio group Replaces pyridine with benzothiazole
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Sulfonamide linkage Sulfur in sulfonamide instead of thioether
Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c) Thiazole ring, phenylsulfonyl group Thiazole core with sulfonyl substituent
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate 1,3-Dioxoisoindoline group Replaces pyridinylsulfanyl with phthalimide

Key Observations :

  • Benzothiazole vs.
  • Sulfonamide vs. Thioether : Sulfonamide derivatives (e.g., ) are more electron-withdrawing, reducing nucleophilicity at sulfur but increasing metabolic stability.
  • Thiazole Core : Thiazole-containing compounds (e.g., 7c) introduce a heterocyclic nitrogen, altering electronic properties and hydrogen-bonding capacity .

Key Observations :

  • S-Alkylation : A common step for introducing thioether groups (e.g., ).
  • Amide Coupling : Carbodiimide-based methods (e.g., EDC/HOBt) are widely used for acetamido formation .
  • Purification : Silica gel chromatography predominates, though crystallization is preferred for high-melting solids (e.g., ).

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Log P (Predicted) Reference
This compound Not reported Soluble in EtOAc ~1.8
Compound 5j (Pyrenyl acetamide) 202–205 Insoluble in hexane 3.5
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Not reported Soluble in DCM 1.2
Ethyl 2-(phenylsulfonyl)acetamido derivatives 150–205 Moderate in EtOAc 2.0–2.5

Key Observations :

  • Melting Points : Pyrenyl derivatives (e.g., 5j) exhibit higher melting points due to aromatic stacking .
  • Log P : Thioether-containing compounds (e.g., target compound) have lower Log P than sulfonamides, suggesting better membrane permeability .

Biological Activity

Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with pyridin-2-thiol derivatives. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown significant anticancer activity against various cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 2.2 µM against HepG2 liver cancer cells and 4.6 µM against PANC-1 pancreatic cancer cells, suggesting that modifications in the structure can enhance cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG22.2
Compound BPANC-14.6
Compound CMCF715.5

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research on similar compounds has indicated moderate to good efficacy against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes . The presence of sulfur in the structure is believed to contribute to its antimicrobial properties.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainActivity Level
Compound DStaphylococcus aureusModerate
Compound EEnterobacter aerogenesGood

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications in the pyridine ring or the introduction of different functional groups can significantly alter the compound's potency. For example, introducing electron-withdrawing groups may enhance cytotoxicity by increasing the compound's reactivity towards biological targets .

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of compounds structurally related to this compound:

  • Study on Oxadiazole Derivatives : A comprehensive investigation into various oxadiazole derivatives revealed that specific substitutions led to enhanced anticancer activity across multiple cell lines, indicating a promising avenue for further research into similar compounds .
  • Antimicrobial Efficacy Study : A study assessing various thiazole and oxadiazole derivatives found that certain compounds displayed potent antimicrobial effects against a range of pathogens, suggesting that similar modifications could be beneficial for this compound .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate, and what factors influence reaction conditions?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, the "Interrupted Polonovski Strategy" (GP1 protocol) uses silica gel chromatography for purification. Key factors include reagent equivalents, solvent gradients, and reaction time.
  • Example :
  • Trimethylsilyl azide (2.20 equiv) with a 20–50% EtOAc/pentane gradient yields 56% .
  • Methanol (2.20 equiv) under similar conditions yields 50% .
  • Table :
ReagentEquivSolvent GradientYieldReference
Trimethylsilyl azide2.2020–50% EtOAc/pentane56%
Methanol2.2020–50% EtOAc/pentane50%

Q. How is the purity of this compound assessed?

  • Methodological Answer : Purity is validated via TLC (Rf values: 0.42–0.44 in EtOAc/pentane) , NMR (for functional group analysis), and mass spectrometry (exact mass verification). Crystallinity is confirmed by X-ray diffraction for derivatives (e.g., monohydrate forms) .

Q. What structural features are critical for characterizing this compound?

  • Methodological Answer : Key features include the pyridinylsulfanyl group, acetamido linkage, and ester moiety. Spectroscopic techniques:
  • 1H/13C NMR : Assign shifts for pyridine (δ 7.5–8.5 ppm) and ester carbonyl (~170 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S–C bond: ~1.78 Å in monohydrate structures) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :
  • Catalyst screening : Palladium on carbon (10% Pd/C) enhances hydrogenation efficiency in related syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in coupling reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side-product formation during azide incorporation .

Q. How are data contradictions resolved in spectroscopic characterization?

  • Methodological Answer :
  • Tautomerism challenges : Use 2D NMR (COSY, HSQC) to distinguish between keto-enol or thiol-thione tautomers .
  • Crystallographic vs. computational data : Compare experimental X-ray structures (e.g., monohydrate ) with DFT-optimized geometries to validate bond parameters.

Q. What strategies mitigate byproducts during functionalization of the pyridinylsulfanyl group?

  • Methodological Answer :
  • Protecting groups : Fluorenylmethoxycarbonyl (Fmoc) protects amines during peptide coupling .
  • Regioselective substitution : Use directing groups (e.g., Boc-protected aminoethyl) to control reaction sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar intermediates?

  • Methodological Answer :
  • Reproducibility checks : Validate silica gel pore size (e.g., 60 Å vs. 40 Å) and gradient steepness .
  • Byproduct identification : LC-MS or GC-MS traces detect unreacted starting materials or azide byproducts .

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